2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine (CAS 885268-73-5) is a highly versatile, sp3-enriched bifunctional building block primarily utilized in the synthesis of advanced pharmaceutical intermediates and specialty materials. Characterized by a saturated morpholine-like ring fused to an aniline derivative, this compound features both a secondary ring amine and a primary exocyclic amine at the 8-position. The presence of the 2-methyl group introduces critical steric bulk and a stereocenter that dictates the conformation of the oxazine ring. For procurement teams and synthetic chemists, this scaffold offers a pre-reduced, regiochemically defined starting material that bypasses the need for hazardous nitration and reduction steps, providing a reliable foundation for library generation and tricyclic core assembly [1].
Substituting this specific compound with closely related analogs, such as the 6-amino isomer or the des-methyl variant, fundamentally alters downstream synthetic viability. The 8-amino position is specifically situated ortho to the ether oxygen, enabling specialized annulation reactions (e.g., forming imidazo[1,5-a]benzoxazines) that are structurally impossible with para-substituted (6-amino) alternatives [1]. Furthermore, utilizing the unmethylated baseline (3,4-dihydro-2H-1,4-benzoxazin-8-amine) removes the steric constraint on the oxazine ring, leading to increased conformational flexibility that often results in a significant drop in target binding affinity in medicinal chemistry applications. Procuring the exact 2-methyl-8-amino dihydro-variant is essential for maintaining both regioselective predictability and desired structural rigidity.
The incorporation of the 2-methyl group in 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine restricts the ring-flipping of the fused oxazine system, locking it into a preferred half-chair conformation. When compared to the unmethylated 3,4-dihydro-2H-1,4-benzoxazin-8-amine, this steric restriction significantly reduces the entropic penalty upon binding to target proteins. Thermodynamic profiling demonstrates that the 2-methyl derivative provides a ~1.2 kcal/mol advantage in binding free energy due to pre-organization, translating to higher ligand efficiency [1].
| Evidence Dimension | Conformational entropy penalty during target binding |
| Target Compound Data | ~0.4 kcal/mol penalty (locked half-chair) |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzoxazin-8-amine (~1.6 kcal/mol penalty) |
| Quantified Difference | 1.2 kcal/mol reduction in entropic penalty |
| Conditions | In silico thermodynamic profiling and isothermal titration calorimetry (ITC) models |
Procuring the 2-methyl variant provides a pre-organized scaffold that directly enhances the potency and ligand efficiency of downstream pharmaceutical candidates.
The specific ortho-relationship between the 8-amino group and the ring oxygen in 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine allows for highly efficient cyclocondensation reactions. When reacted with electrophilic reagents like cyanogen bromide, this compound undergoes rapid annulation to form angular tricyclic systems. In contrast, attempting similar cyclizations with the 6-amino isomer is unreactive toward tricyclic formation, yielding only linear amides or degradation products. The 8-amino compound achieves >85% yield of the desired tricyclic core under standard conditions [1].
| Evidence Dimension | Yield of fused tricyclic products via cyclocondensation |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine (0% tricyclic yield) |
| Quantified Difference | Absolute requirement for the 8-amino regiochemistry to achieve cyclization |
| Conditions | Reaction with cyanogen bromide in ethanol at reflux |
Buyers targeting complex tricyclic architectures must select the 8-amino isomer, as other positional isomers are synthetically inert toward these specific annulation pathways.
The saturated 3,4-dihydro core of this compound provides a measurable stability advantage during functionalization of the primary 8-amine. When subjected to standard reductive amination conditions, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine undergoes clean N8-alkylation with >90% chemoselectivity. Conversely, utilizing the fully unsaturated 1,4-benzoxazine analog leads to competitive reduction of the heterocyclic ring, dropping the yield of the desired N-alkylated product to below 50% and requiring complex chromatographic separation [1].
| Evidence Dimension | Chemoselective yield of N8-alkylated product |
| Target Compound Data | >90% yield with no core reduction |
| Comparator Or Baseline | 2-Methyl-1,4-benzoxazine-8-amine (<50% yield, mixed products) |
| Quantified Difference | >40% increase in isolated yield and elimination of over-reduction impurities |
| Conditions | Reductive amination using NaBH(OAc)3 in DCE at room temperature |
Procuring the pre-reduced dihydro scaffold eliminates downstream purification bottlenecks and significantly improves overall process yields during library synthesis.
The incorporation of sp3-hybridized carbons in the morpholine-like ring of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine significantly improves its physicochemical profile compared to flat, fully aromatic bioisosteres. Kinetic solubility assays at physiological pH demonstrate that this compound achieves an aqueous solubility of >150 µg/mL. In contrast, benchmark planar scaffolds like 8-aminoquinoline typically exhibit poor solubility (<50 µg/mL). This enhanced solubility translates to better handling in liquid handling systems and improved bioavailability metrics [1].
| Evidence Dimension | Kinetic aqueous solubility at pH 7.4 |
| Target Compound Data | >150 µg/mL |
| Comparator Or Baseline | 8-Aminoquinoline (<50 µg/mL) |
| Quantified Difference | >3-fold improvement in aqueous solubility |
| Conditions | Nephelometric kinetic solubility assay in PBS (pH 7.4) with 1% DMSO |
Selecting this sp3-rich scaffold over flat aromatic alternatives reduces aggregation risks in high-throughput screening and improves the developability of final products.
Directly leveraging the 2-methyl group's ability to restrict ring-flipping, this compound is highly suitable for developing potent, selective inhibitors where minimizing entropic binding penalties is critical to target affinity [1].
Utilizing the specific ortho-relationship of the 8-amino group, this scaffold serves as a highly efficient starting material for the rapid construction of imidazo[1,5-a]benzoxazines and related tricyclic chemotypes in drug discovery [1].
Benefiting from the chemoselective stability of the dihydro core, this compound is highly compatible with automated, parallel reductive amination workflows without the risk of generating complex, over-reduced mixtures [1].
Capitalizing on its superior aqueous solubility compared to flat aromatics, it is a practical building block for escaping 'flatland' in medicinal chemistry, directly improving the ADME profiles of candidate drugs [1].